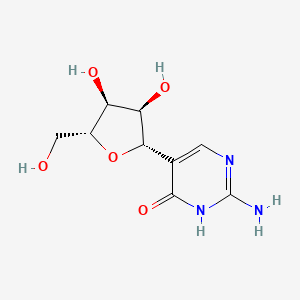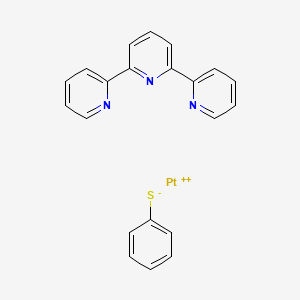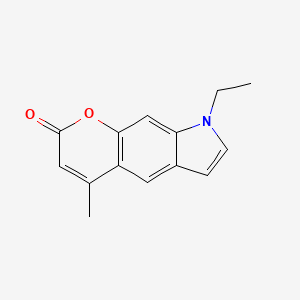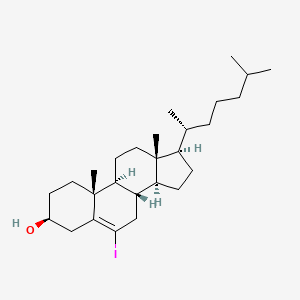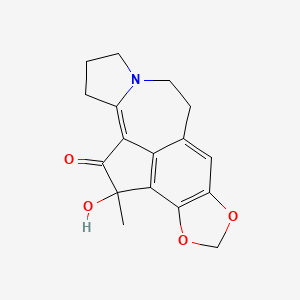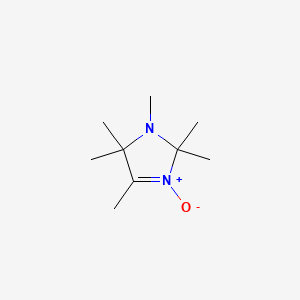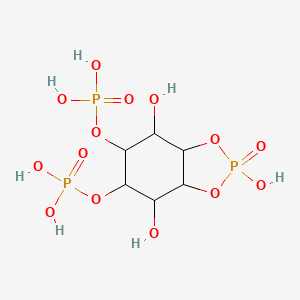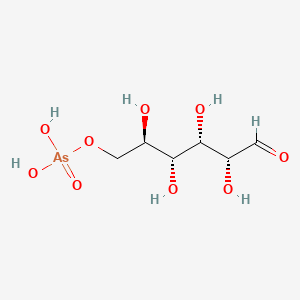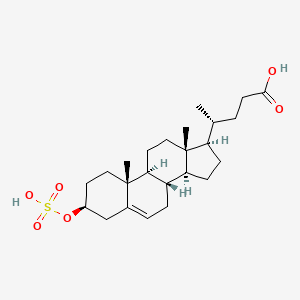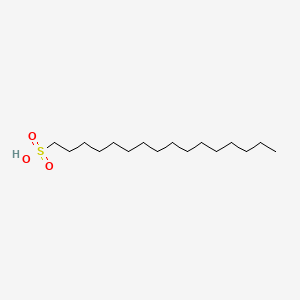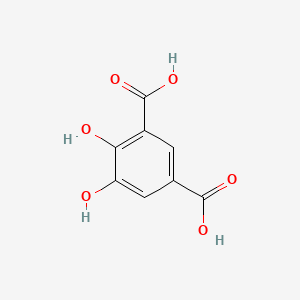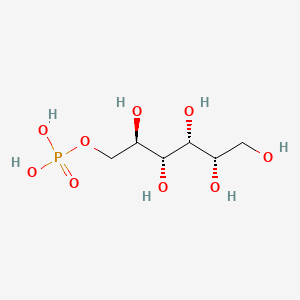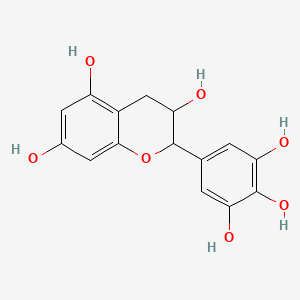
4-(4-chlorophenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole-5-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-chlorophenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole-5-thione is a member of triazoles.
Scientific Research Applications
Molecular Structure and Synthesis
- 4-(4-Chlorophenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole-5-thione has been synthesized through a hetero-cyclization reaction, characterized by X-ray crystallography, NMR, IR, UV spectroscopy, and microelemental analysis. This compound exists as the thione tautomer and demonstrates significant orthogonal geometry in its molecular structure (Yeo, Azizan, & Tiekink, 2019).
- The compound has been compared with related structures for understanding its molecular geometry and stability, using both experimental and theoretical methods like X-ray diffraction and DFT calculations (Shukla, Mohan, Vishalakshi, & Chopra, 2014).
Spectroscopic Properties and Crystal Structure
- Investigations into the spectroscopic properties and crystal structures of similar compounds have been conducted, highlighting the importance of halogen bonding in stabilizing the crystal structure (Mirosław, Plech, & Wujec, 2015).
- The molecular structure of 4-(4-chlorophenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole-5-thione and its derivatives has been studied extensively, including the analysis of its conformational and energetic features (Saeed, Ashraf, Nadeem, Simpson, Pérez, & Erben, 2019).
Applications in Chemical and Material Sciences
- The compound has been used in the synthesis of metal complexes for photostability studies, indicating its potential application in material sciences and photodegradation studies (Al-khazraji & Al Hassani, 2020).
- Research has also focused on synthesizing and characterizing Schiff base sulfur ether derivatives containing the 1,2,4-triazole unit, demonstrating the compound’s versatility in creating a range of chemical entities (Yu-gu, 2015).
properties
Product Name |
4-(4-chlorophenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole-5-thione |
|---|---|
Molecular Formula |
C16H14ClN3S |
Molecular Weight |
315.8 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H14ClN3S/c17-13-7-9-14(10-8-13)20-15(18-19-16(20)21)11-6-12-4-2-1-3-5-12/h1-5,7-10H,6,11H2,(H,19,21) |
InChI Key |
DVHVILYRNLYZRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NNC(=S)N2C3=CC=C(C=C3)Cl |
solubility |
2.9 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



